molecular formula C11H13ClF3N B13618269 4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride

4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride

Cat. No.: B13618269
M. Wt: 251.67 g/mol
InChI Key: MBNLKBPLIACPTQ-UHFFFAOYSA-N
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Description

4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an aniline moiety. This compound is often used as an intermediate in the synthesis of more complex molecules and has notable properties that make it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable trifluoromethyl-substituted precursor to form the cyclobutyl ring, followed by the introduction of the aniline group. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aniline group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: This compound lacks the cyclobutyl ring but shares the trifluoromethyl and aniline groups.

    4-(Trifluoromethyl)cyclohexylamine: Similar in structure but with a cyclohexyl ring instead of a cyclobutyl ring.

    4-(Trifluoromethyl)phenylamine: Another related compound with a phenyl ring instead of a cyclobutyl ring.

Uniqueness

4-(1-(Trifluoromethyl)cyclobutyl)aniline hydrochloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

4-[1-(trifluoromethyl)cyclobutyl]aniline;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10(6-1-7-10)8-2-4-9(15)5-3-8;/h2-5H,1,6-7,15H2;1H

InChI Key

MBNLKBPLIACPTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N)C(F)(F)F.Cl

Origin of Product

United States

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